Cyclanoline
Overview
Description
Cyclanoline is an acetylcholinesterase inhibitor isolated from Stephania venosa tuber . It plays a role in the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body .
Molecular Structure Analysis
Cyclanoline has a molecular formula of C20H24NO4 . Its average mass is 342.408 Da and its monoisotopic mass is 342.169983 Da .Scientific Research Applications
Immunotherapy in Cancer
- Cyclanoline has been studied in the context of immunotherapy for cancer. Research indicates that low-dose cyclophosphamide (CY), a related compound, can potentiate antitumor immunity in various animal models and in human studies. It augments delayed-type hypersensitivity responses, increases antibody production, and abrogates tolerance. The mechanism involves the inhibition of a suppressor function. However, clinical outcomes in relation to CY immunopotentiation of therapeutic cancer vaccines have been variable and warrant further investigation (Bass & Mastrangelo, 1998).
Cyanobactins in Cyanobacteria
- Cyclanoline is structurally related to cyanobactins, small cyclic peptides found in cyanobacteria with activities including antitumor, cytotoxic, and multi-drug-reversing actions. Research on novel cyclic peptides, anacyclamides, in Anabaena strains has expanded the understanding of the structural diversity of cyanobactins (Leikoski et al., 2009).
Pharmacokinetics in Traditional Medicine
- A study developed a method for determining cyclanoline in rat plasma to investigate its pharmacokinetics following oral administration of Stephaniae Tetrandrae Radix extracts. This research is crucial for understanding the clinical application and dosage optimization of cyclanoline in traditional medicine (Wang et al., 2021).
Catalysis and Chemical Industry
- Although not directly involving cyclanoline, related research on cyclohexanone, a chemical derivative, highlights the importance of catalyst development in chemical manufacturing. A study on Pd nanoparticles supported on mesoporous graphitic carbon nitride shows significant potential for efficient catalysis (Wang et al., 2011).
Cyclodextrins in Pharmaceutical Applications
- Cyclodextrins, structurally related to cyclanoline, have seen extensive research in enhancing drug solubility and bioavailability. Their application in pharmaceuticals as excipients that improve drug permeability and stability is significant (Jansook et al., 2018).
Bioengineering and Biotechnology
- Related compounds and techniques involving cyclodextrins and cyclophosphamide have been applied in bioengineering and biotechnology, demonstrating the potential for these compounds in innovative medical and industrial applications (Jones, 2014).
Safety And Hazards
properties
IUPAC Name |
(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLWVKCEYSPQHL-KKSFZXQISA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=C(C2)C(=C(C=C4)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171789 | |
Record name | Cyclanoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclanoline | |
CAS RN |
18556-27-9 | |
Record name | Cyclanoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18556-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclanoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018556279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclanoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLANOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QC59KBD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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